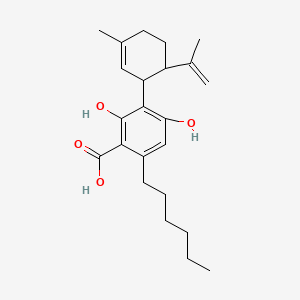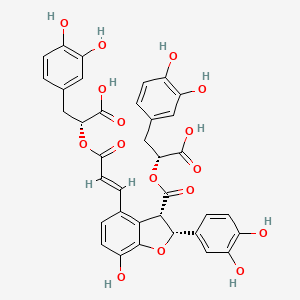
Salvianolic acid Y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvianolic acid Y is a phenolic acid compound isolated from the roots of Salvia officinalis, commonly known as sage. This compound is part of the larger group of salvianolic acids, which are known for their potent antioxidant properties. This compound has garnered attention for its potential therapeutic applications, particularly in protecting cells from oxidative stress and injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvianolic acid Y can be synthesized through a series of chemical reactions involving the esterification and enolization of caffeic acid derivatives. The synthesis typically involves the use of spectroscopic and chemical methods, including 1D and 2D-NMR (nuclear magnetic resonance) and circular dichroism (CD) experiments to determine the structure and stereochemistry of the compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Salvia officinalis using solvents such as ethanol or methanol. The crude extract is then purified through chromatography techniques, including high-performance liquid chromatography (HPLC) and preparative chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid Y undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its polyphenolic structure, which makes it highly reactive.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) in basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core phenolic structure but exhibit different functional groups depending on the reaction conditions .
Scientific Research Applications
Salvianolic acid Y has a wide range of scientific research applications across various fields:
Mechanism of Action
Salvianolic acid Y exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress-induced cellular damage. The compound targets various molecular pathways, including the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the activation of antioxidant response elements (AREs). These actions help in reducing inflammation and protecting cells from oxidative damage .
Comparison with Similar Compounds
Salvianolic acid Y is part of the salvianolic acid family, which includes several other compounds such as salvianolic acid A, salvianolic acid B, and salvianolic acid C. These compounds share a similar polyphenolic structure but differ in their specific functional groups and biological activities.
Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic Acid B: The most abundant form, with significant cardiovascular protective effects.
Salvianolic Acid C: Exhibits strong antioxidant activity but is less studied compared to the other forms
This compound is unique due to its specific structural configuration and higher efficacy in protecting cells from oxidative stress compared to salvianolic acid B .
Properties
Molecular Formula |
C36H30O16 |
|---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
(2R)-2-[(E)-3-[(2R,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32+/m1/s1 |
InChI Key |
SNKFFCBZYFGCQN-XPZHUPJQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
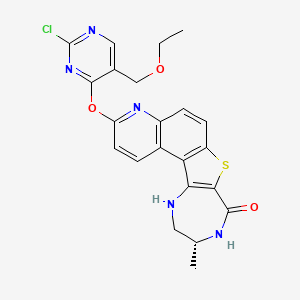
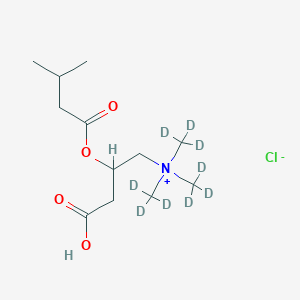
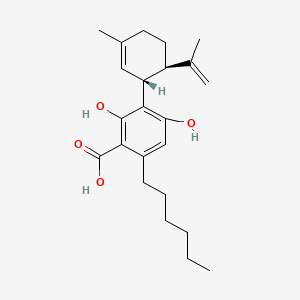
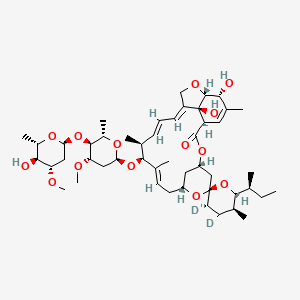

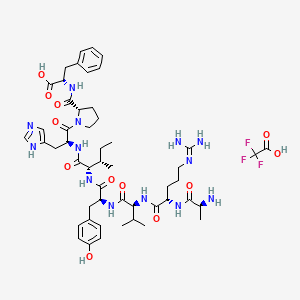
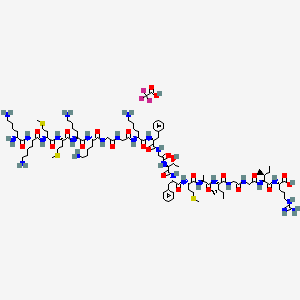
![(3S)-3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829671.png)
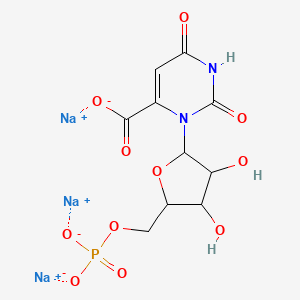
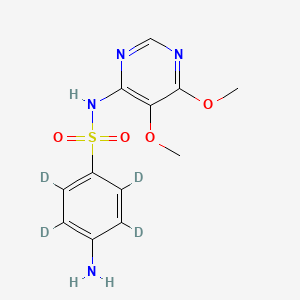
![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)
